molecular formula C6H5BrFNO3S B6249754 3-amino-5-bromophenyl sulfurofluoridate CAS No. 2758001-67-9

3-amino-5-bromophenyl sulfurofluoridate

Cat. No.: B6249754
CAS No.: 2758001-67-9
M. Wt: 270.1
InChI Key:
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Description

3-amino-5-bromophenyl sulfurofluoridate is an organosulfur compound that features both amino and bromine substituents on a phenyl ring, along with a sulfurofluoridate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-bromophenyl sulfurofluoridate typically involves the introduction of the sulfurofluoridate group to a pre-functionalized aromatic ring. One common method is the reaction of 3-amino-5-bromophenyl sulfonate with sulfur tetrafluoride (SF4) under controlled conditions. This reaction requires careful handling due to the reactivity of sulfur tetrafluoride and is usually conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes the bromination of aniline derivatives followed by sulfonation and subsequent fluorination. The use of phase transfer catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-bromophenyl sulfurofluoridate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of substituted phenyl sulfurofluoridates.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Coupling reactions: Formation of biaryl compounds.

Scientific Research Applications

3-amino-5-bromophenyl sulfurofluoridate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-5-bromophenyl sulfurofluoridate involves its interaction with specific molecular targets. The sulfurofluoridate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition or modification of their activity. This reactivity makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the sulfurofluoridate group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring selective covalent modification of biomolecules .

Properties

CAS No.

2758001-67-9

Molecular Formula

C6H5BrFNO3S

Molecular Weight

270.1

Purity

95

Origin of Product

United States

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